5-Chlorothiophene-2-sulfonyl chloride
Overview
Description
5-Chlorothiophene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various sulfonamide derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the thiophene ring, which is further substituted with a chlorine atom at the 5-position. This compound is a key intermediate in the preparation of sulfonamides, which are a class of compounds known for their wide range of biological activities, including antiviral, antibacterial, and anticonvulsant properties .
Synthesis Analysis
The synthesis of 5-chlorothiophene-2-sulfonyl chloride and its derivatives involves multiple steps, starting from simple precursors such as 4-chlorobenzoic acid or dihalothiophenes. For instance, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into the corresponding sulfonyl chloride is a crucial step in the synthesis of sulfonamide derivatives with potential antiviral activity . Similarly, the sulfochlorination reaction of 2,5-dichlorothiophene leads to the formation of 5-chlorothiophene-2-sulfonyl chloride among other products .
Molecular Structure Analysis
The molecular structure of 5-chlorothiophene-2-sulfonyl chloride is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the overall molecular architecture. The structure and composition of derivatives obtained from reactions involving 5-chlorothiophene-2-sulfonyl chloride are also studied using these methods .
Chemical Reactions Analysis
5-Chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution with amines, ammonia, hydrazine, and sodium azide to yield a range of sulfonamides, sulfonohydrazides, and sulfonyl azides . These reactions are fundamental for the synthesis of compounds with diverse biological activities. The reactivity of the sulfonyl chloride group is a key factor in these transformations, allowing for the introduction of different substituents onto the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chlorothiophene-2-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl chloride and chlorine substituents. These groups affect the compound's solubility, reactivity, and stability. The properties of the synthesized sulfonamide derivatives, such as their anticonvulsant and antibacterial activities, are evaluated through bioassays and other biological tests . The influence of different substituents on the thiophene ring is also investigated to understand their effect on the compound's biological activity.
Scientific Research Applications
Chemical Reactions and Derivatives
5-Chlorothiophene-2-sulfonyl chloride has been studied for its reactivity and the formation of various derivatives. For instance, it reacts with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to form sulfonamides, sulfonohydrazide, sulfonyl azide, and various indole and imidazole derivatives. It has also been reacted with a range of aryl- and cycloalkyl-amines to produce corresponding sulfonamides (Obafemi, 1982). Additionally, reactions involving 2,5-dihalothiophenes with chlorosulfonic acid lead to mixtures of thiophenesulfonamides, as demonstrated in a study on 2,5-dichlorothiophene and 2,5-dibromothiophene (Rozentsveig et al., 2007).
Synthesis and Biological Studies
A study highlighted the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides using 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides and selenium(IV) chloride. The cytotoxicity of these compounds was evaluated against various cell lines, indicating the potential biological applications of these derivatives (Arsenyan et al., 2016).
Solid-Phase Synthesis Applications
In the realm of solid-phase synthesis, polymer-supported sulfonyl chloride, which can be analogized with 5-chlorothiophene-2-sulfonyl chloride, has been used for synthesizing disubstituted 1,3-oxazolidin-2-ones. This method is significant in drug development for the rapid preparation of large numbers of structurally related molecules (Holte et al., 1998).
Safety And Hazards
5-Chlorothiophene-2-sulfonyl chloride is classified as a skin corrosive and causes serious eye damage . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be stored locked up .
properties
IUPAC Name |
5-chlorothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORSTNOXGOXWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370041 | |
Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-2-sulfonyl chloride | |
CAS RN |
2766-74-7 | |
Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2766-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiophenesulfonyl chloride, 5-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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